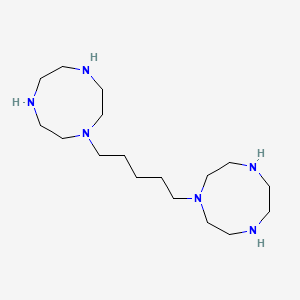
1,1'-(Pentane-1,5-diyl)bis(1,4,7-triazonane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) is a chemical compound characterized by its unique structure, which includes a pentane backbone linked to two 1,4,7-triazonane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) typically involves the reaction of 1,5-dibromopentane with 1,4,7-triazonane under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazonane groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted triazonane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) exerts its effects involves its ability to form stable complexes with metal ions. This chelation process is crucial in its applications in catalysis and drug delivery. The compound interacts with molecular targets through coordination bonds, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide
- Pentane-1,5-diyl diacrylate
- 1,5-Bis(acryloyloxy)pentane
Uniqueness
1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) is unique due to its specific triazonane groups, which provide distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions sets it apart in applications requiring strong chelation properties .
Eigenschaften
CAS-Nummer |
191231-50-2 |
|---|---|
Molekularformel |
C17H38N6 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-[5-(1,4,7-triazonan-1-yl)pentyl]-1,4,7-triazonane |
InChI |
InChI=1S/C17H38N6/c1(2-12-22-14-8-18-4-5-19-9-15-22)3-13-23-16-10-20-6-7-21-11-17-23/h18-21H,1-17H2 |
InChI-Schlüssel |
MABPFOVADXJBEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(CCN1)CCCCCN2CCNCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


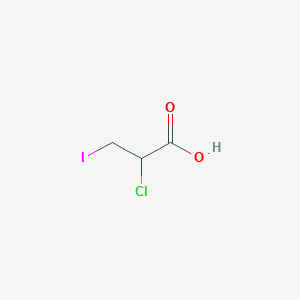

![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)
![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
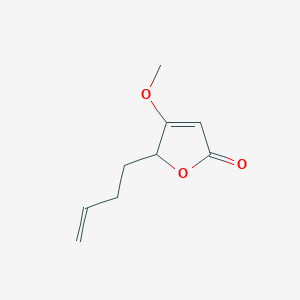

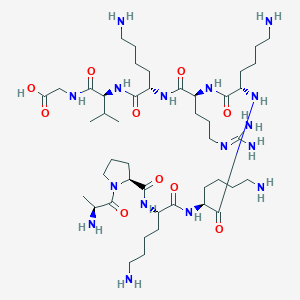



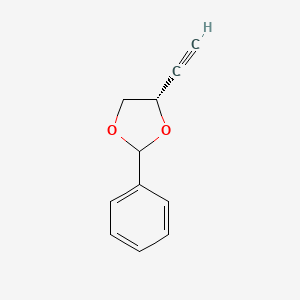
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)

